N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a phenoxy group, a sulfamoyl group, and an acetamide group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethylsulfamoyl)phenol with N,N-diethyl-2-chloroacetamide under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. It acts as an intracellular histamine antagonist, binding to growth-regulatory sites that include P450 enzymes in microsomes and nuclei. This interaction can modulate cellular processes and enhance the efficacy of certain chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-{4-[ethyl(phenyl)sulfamoyl]phenoxy}acetamide
- N,N-Diethyl-2-(4-propionylphenoxy)acetamide
- N,N-diethyl-2-(4-formylphenoxy)acetamide
Uniqueness
N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-22(4-2)20(23)16-26-18-10-12-19(13-11-18)27(24,25)21-15-14-17-8-6-5-7-9-17/h5-13,21H,3-4,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZDWYQCVNPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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